4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-({spiro[25]octan-6-ylidene}methyl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane typically involves the reaction of spiro[2.5]octan-6-one with a boronic ester under specific conditions. The reaction proceeds smoothly under mild conditions, often without the need for metal catalysts .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The boron atom can participate in substitution reactions, where ligands attached to the boron are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the spiro structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.
Scientific Research Applications
4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with boron-containing functional groups.
Biology: The compound’s boron center can interact with biological molecules, making it useful in the development of boron-based drugs and diagnostic agents.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound has a similar spiro structure but lacks the boron center, making it less versatile in terms of chemical reactivity.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-: Another spiro compound with different functional groups, used primarily in fragrance and flavor industries.
Uniqueness
The presence of the boron center in 4,4,5,5-tetramethyl-2-({spiro[2.5]octan-6-ylidene}methyl)-1,3,2-dioxaborolane makes it unique compared to other spiro compounds. This boron atom allows for a wider range of chemical reactions and applications, particularly in the fields of organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H25BO2 |
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Molecular Weight |
248.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H25BO2/c1-13(2)14(3,4)18-16(17-13)11-12-5-7-15(8-6-12)9-10-15/h11H,5-10H2,1-4H3 |
InChI Key |
HSFMKZBMPJWDTD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC3(CC2)CC3 |
Origin of Product |
United States |
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